

Technical Guide: Solubility Profiling of 1-(2-Amino-3-Fluorophenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Amino-3-fluorophenyl)ethanone
CAS No.:	124623-26-3
Cat. No.:	B037858

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Executive Summary & Structural Analysis

1-(2-Amino-3-fluorophenyl)ethanone (also known as 2'-Amino-3'-fluoroacetophenone) presents a unique solubility profile driven by the interplay between its lipophilic fluorinated ring and its capacity for intramolecular hydrogen bonding. Unlike its para-amino isomers, the ortho-amino placement relative to the carbonyl group allows for the formation of a stable 6-membered pseudo-ring structure.

This intramolecular interaction significantly reduces the molecule's ability to donate hydrogen bonds to solvents, thereby enhancing solubility in non-polar organic solvents and reducing water solubility compared to non-fluorinated or para-substituted analogs.

Physicochemical Identity

Property	Detail
CAS Number	124623-26-3
Molecular Formula	C ₈ H ₈ FNO
Molecular Weight	153.15 g/mol
Key Structural Feature	Ortho-Amino/Carbonyl Motif (Intramolecular H-Bonding)
Electronic Effect	C3-Fluorine atom induces inductive withdrawal (-I), increasing acidity of the aniline protons.

Predicted Solubility Profile & Solvent Compatibility

Based on structural analogs (e.g., 2'-aminoacetophenone and 3'-fluoroacetophenone) and thermodynamic principles, the solubility hierarchy for this compound follows a "Like-Dissolves-Like" mechanism modified by the fluorine atom's lipophilicity.

Solvent Class Compatibility Table

Data represents the expected thermodynamic solubility trends based on functional group analysis.

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	Very High (>200 mg/mL)	Dipole-dipole interactions disrupt crystal lattice effectively; Fluorine enhances interaction with polar aprotic media.
Polar Protic	Methanol, Ethanol, IPA	High (>100 mg/mL)	Solvent acts as H-bond donor to the carbonyl oxygen; solubility decreases as alkyl chain length of alcohol increases.
Moderately Polar	Acetone, Ethyl Acetate, THF	High (>80 mg/mL)	Excellent compatibility with the ketone moiety; minimal disruption of the intramolecular H-bond required for solvation.
Chlorinated	Dichloromethane (DCM), Chloroform	Good (>50 mg/mL)	Favorable dispersion forces; Fluorine atom increases affinity for chlorinated solvents.
Non-Polar	Toluene, Hexane, Heptane	Moderate to Low	Soluble in hot Toluene; limited solubility in aliphatic hydrocarbons due to the polar carbonyl/amine core.
Aqueous	Water, PBS (pH 7.4)	Very Low (<1 mg/mL)	Intramolecular H-bonding shields the hydrophilic groups;

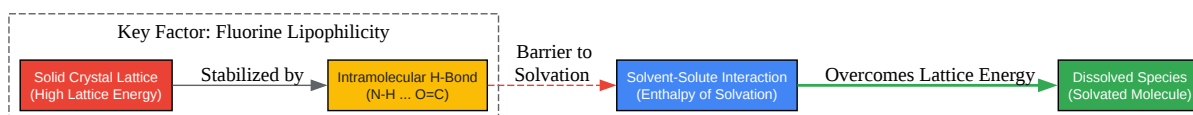
Fluorine adds
hydrophobicity.

Solvation Mechanism & Thermodynamics

The dissolution of **1-(2-Amino-3-fluorophenyl)ethanone** is governed by the competition between the lattice energy of the solid and the solvation enthalpy.

Diagram 1: Solvation Dynamics Pathway

This diagram illustrates the mechanistic competition between the stable intramolecular state and the solvent-mediated state.



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Caption: The intramolecular hydrogen bond creates a kinetic and thermodynamic barrier to solvation, requiring polar aprotic solvents to effectively disrupt the internal stabilization.

Validated Experimental Protocol (Gravimetric/HPLC)

To generate precise solubility data (e.g., for regulatory filing or process scale-up), follow this self-validating saturation shake-flask method.

Phase 1: Preparation & Saturation

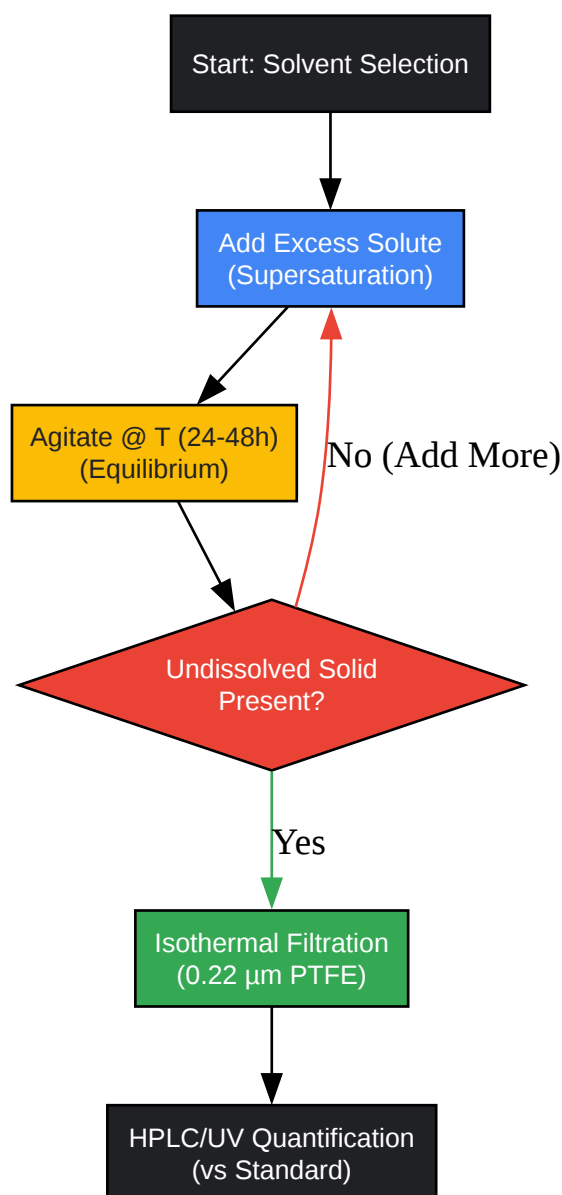
- **Excess Addition:** Add **1-(2-Amino-3-fluorophenyl)ethanone** in excess to 10 mL of the target solvent in a crimp-sealed vial.
- **Equilibration:** Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

- Validation Step: Check for the presence of undissolved solid. If fully dissolved, add more solid until a precipitate remains.
- Sedimentation: Allow the suspension to settle for at least 4 hours to ensure phase separation.

Phase 2: Sampling & Quantification

- Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation).
- Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent crystallization.
- Analysis: Quantify using HPLC-UV (Detection at ~ 254 nm or determined λ_{max}).
 - Reference Standard: Prepare a calibration curve (0.01 – 1.0 mg/mL) using a reference standard of known purity.

Diagram 2: Solubility Determination Workflow



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Caption: A rigorous workflow ensuring thermodynamic equilibrium is reached before quantification, preventing false-low solubility readings.

Thermodynamic Modeling for Process Optimization

For researchers needing to extrapolate solubility across different temperatures (e.g., for cooling crystallization), the Modified Apelblat Equation is the industry standard model for this class of compounds:

- x: Mole fraction solubility[1]
- T: Absolute temperature (K)[1][2]
- A, B, C: Empirical constants derived from experimental data points (minimum 5 temperatures recommended).

Application:

- If

(Enthalpy of solution) is positive, solubility increases with temperature (Endothermic).

- For 2-aminoacetophenones, dissolution is typically endothermic, meaning heating the solvent significantly boosts solubility, making cooling crystallization a viable purification method.

References

- European Patent Office. (1989). EP0325247B1 - Camptothecin derivatives and process for preparing same. (Demonstrates usage of 2-amino-3-fluoroacetophenone as a lipophilic intermediate).

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Sources

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
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